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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key oral small molecule inhibitors,

deucravacitinib and tofacitinib, in the context of preclinical psoriasis models. The information is

intended to offer researchers and drug development professionals a comprehensive overview

of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Kinase
Inhibitors
Deucravacitinib and tofacitinib both target the Janus kinase (JAK) signaling pathway, a critical

mediator of cytokine signaling in autoimmune diseases like psoriasis. However, their selectivity

and mechanism of action differ significantly.

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2

(TYK2).[1][2][3] It uniquely binds to the regulatory (pseudokinase) domain of TYK2, locking the

enzyme in an inactive state.[3] This allosteric inhibition confers high selectivity for TYK2 over

other JAK family members (JAK1, JAK2, and JAK3), thereby primarily blocking the signaling of

interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), key cytokines in the pathogenesis

of psoriasis.[1][2]

Tofacitinib, on the other hand, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, with

some activity against JAK2.[4][5] It functions by competitively inhibiting the ATP-binding site in
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the catalytic domain of these kinases.[3] This broader spectrum of inhibition affects the

signaling of a wider range of cytokines, which can be both beneficial for efficacy and a potential

source of off-target effects.

Signaling Pathways
The differential selectivity of deucravacitinib and tofacitinib translates to distinct effects on

downstream signaling pathways.
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Preclinical Efficacy in Imiquimod-Induced Psoriasis
Model
The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool to

evaluate the efficacy of potential psoriasis therapies. While direct head-to-head preclinical

studies are limited, data from separate studies using this model provide insights into the

comparative efficacy of deucravacitinib and tofacitinib.

Deucravacitinib

In an IMQ-induced psoriasis mouse model, deucravacitinib (30 mg/kg) administered in

combination with shikonin demonstrated a significant improvement in psoriasis symptoms

compared to a vehicle control group.[6] By day 7, there were notable reductions in psoriatic

lesions and immune dysregulation.[6]
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Efficacy Endpoint
Deucravacitinib (30 mg/kg)
+ Shikonin (10 mg/kg)

Vehicle Control

p-STAT3 Expression Reduced High

Ki67 Expression Reduced High

Capillary Proliferation Inhibited High

Immune Cell Infiltration Reduced High

Data extracted from a study on combination therapy; effects of deucravacitinib monotherapy

were also significant but presented in the context of the combination.[6]

Tofacitinib

Tofacitinib has also shown efficacy in the IMQ-induced psoriasis model. In one study, tofacitinib

treatment significantly inhibited spontaneous scratching, a symptom associated with psoriatic

itch.[7]

Efficacy Endpoint Tofacitinib Vehicle Control

Spontaneous Scratching Significantly inhibited High

This study focused on the antipruritic effects of tofacitinib.[7]

Impact on Key Psoriatic Cytokines
The therapeutic effects of both drugs are linked to their ability to modulate the cytokine milieu in

the psoriatic microenvironment.

Deucravacitinib

In the IMQ-induced model, deucravacitinib treatment led to a decrease in several pro-

inflammatory cytokines in the skin.
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Cytokine
Deucravacitinib (30 mg/kg)
+ Shikonin (10 mg/kg)

Vehicle Control

IL-12p70 Decreased Upregulated

TNF-α Decreased Upregulated

IL-1β Decreased Upregulated

IL-6 Decreased Upregulated

IL-17A Decreased Upregulated

Data from a combination therapy study; deucravacitinib monotherapy also showed reductions

in these cytokines.[8]

Tofacitinib

Tofacitinib treatment in the IMQ model also resulted in the downregulation of key psoriatic

cytokines.

Cytokine (mRNA
Expression)

Tofacitinib Vehicle Control

IL-22 Significantly decreased Increased

IL-23 Significantly decreased Increased

IL-31 Significantly decreased Increased

This study measured mRNA expression of itch-related cytokines.[7][9] In another study,

tofacitinib was shown to partially suppress IL-17A, IL-22, and IL-23.

Experimental Protocols: Imiquimod-Induced
Psoriasis Mouse Model
A typical experimental workflow for evaluating compounds in the IMQ-induced psoriasis model

is as follows:
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IMQ-Induced Psoriasis Model Workflow

Detailed Protocol:

Animal Model: Typically, C57BL/6 or BALB/c mice are used.

Induction of Psoriasis: A daily topical application of a 5% imiquimod cream (e.g., Aldara) is

administered to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][8]

Treatment Administration: Deucravacitinib, tofacitinib, or a vehicle control is administered,

often orally via gavage, starting either prophylactically (before or at the time of IMQ

application) or therapeutically (after the onset of psoriatic symptoms).

Efficacy Assessment:

Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified

Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and

thickness.

Ear Thickness: Ear swelling is measured daily using a caliper.

Histology: At the end of the study, skin biopsies are taken for histological analysis to

assess epidermal thickness (acanthosis), and inflammatory cell infiltration.

Cytokine Analysis: Skin or serum samples are collected to measure the levels of key

cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA, multiplex assays, or

qPCR.

Flow Cytometry: Immune cell populations in the skin, spleen, and peripheral blood can be

analyzed by flow cytometry.[8]

Conclusion
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Deucravacitinib and tofacitinib represent two distinct approaches to targeting the JAK-STAT

pathway in psoriasis. Deucravacitinib's high selectivity for TYK2 offers a more targeted

inhibition of the IL-23/IL-17 axis, a key driver of psoriasis pathology. Tofacitinib, with its broader

JAK inhibition, impacts a wider array of cytokine signaling pathways. Preclinical data from

imiquimod-induced psoriasis models demonstrate the efficacy of both compounds in reducing

inflammation and modulating key psoriatic cytokines. The choice between these inhibitors in a

research or therapeutic context will depend on the desired balance between broad-spectrum

immunosuppression and targeted pathway inhibition. Further head-to-head preclinical studies

would be valuable to provide a more direct comparison of their efficacy and safety profiles in

psoriasis models.

Need Custom Synthesis?
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To cite this document: BenchChem. [Deucravacitinib and Tofacitinib in Psoriasis Models: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
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psoriasis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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